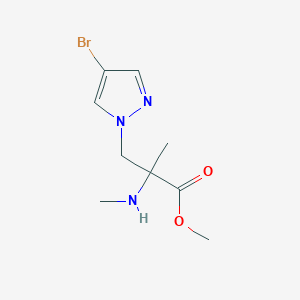
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a synthetic compound with a molecular formula of C10H14BrN3O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Alkylation: The brominated pyrazole is then subjected to alkylation with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.
科学的研究の応用
Based on the search results, here's what is known about the applications of compounds related to "Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate":
- Related Compounds and Availability:
- Basic Information on a Similar Compound:
-
Potential Areas of Application (Inferred from Related Research):
- Medicinal Chemistry: Research on medicinal plants highlights the importance of identifying and studying plant-derived compounds for potential therapeutic applications, including those with anti-diabetic properties . This suggests that pyrazole derivatives might be investigated for their bioactivity and potential medicinal uses.
- Drug Development: Medicinal plants and their constituents play a crucial role as precursors in the synthesis of novel compounds with medicinal properties .
- Materials Science: Fibre-reinforced concrete research utilizes various chemical admixtures and nanoparticles to improve material properties . While not directly related, this illustrates how specific chemical compounds are crucial in material science applications.
作用機序
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
- Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate
Uniqueness
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
生物活性
Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molecular Weight : 276.134 g/mol
- Purity : 98%
- InChI Key : UFSKYLDOUJGWML-UHFFFAOYNA-N
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes the bromination of pyrazole derivatives followed by methylation and esterification processes .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar pyrazole structures demonstrated IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Cell Proliferation : Compounds containing the pyrazole moiety have been shown to inhibit cell cycle progression in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : Research indicates that these compounds may interfere with specific signaling pathways involved in cancer cell survival and proliferation, such as the Bcl-2 family proteins .
Study 1: Cytotoxicity Evaluation
A recent case study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and HT29). The study reported an IC₅₀ value significantly lower than traditional chemotherapeutic agents, suggesting a high potential for further development as an anticancer drug.
Study 2: Mechanistic Insights
Another study utilized molecular dynamics simulations to analyze the interaction between this compound and target proteins associated with cancer growth. The results indicated that the compound binds effectively to target sites, disrupting critical protein-protein interactions essential for tumor growth .
特性
分子式 |
C9H14BrN3O2 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
methyl 3-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-9(11-2,8(14)15-3)6-13-5-7(10)4-12-13/h4-5,11H,6H2,1-3H3 |
InChIキー |
UFSKYLDOUJGWML-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















